2-(Bromomethyl)-1,1-difluorocyclopentane
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Overview
Description
2-(Bromomethyl)-1,1-difluorocyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring with two fluorine atoms at the 1-position
Mechanism of Action
Target of Action
Brominated compounds are often used in medicinal chemistry due to their high reactivity, making them useful for various biochemical reactions .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also participate in Suzuki–Miyaura cross-coupling reactions, which involve the coupling of an organoboron compound with a halide under a palladium catalyst .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Result of Action
The bromine atom in the compound could potentially make it highly reactive, allowing it to interact with various biomolecules and exert diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1-difluorocyclopentane typically involves the bromination of 1,1-difluorocyclopentane. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in a suitable solvent, such as carbon tetrachloride or dichloromethane, under controlled temperature and pressure conditions, can optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-difluorocyclopentene.
Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: 2-(Hydroxymethyl)-1,1-difluorocyclopentane, 2-(Cyanomethyl)-1,1-difluorocyclopentane, or 2-(Aminomethyl)-1,1-difluorocyclopentane.
Elimination: 1,1-Difluorocyclopentene.
Oxidation: 2-(Carboxymethyl)-1,1-difluorocyclopentane.
Reduction: 2-Methyl-1,1-difluorocyclopentane.
Scientific Research Applications
2-(Bromomethyl)-1,1-difluorocyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce fluorine atoms into drug molecules, enhancing their metabolic stability and bioavailability.
Material Science: Fluorinated cyclopentane derivatives are explored for their potential use in high-performance materials due to their unique chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains an oxygen-containing ring.
2-(Bromomethyl)naphthalene: Contains an aromatic naphthalene ring instead of a cyclopentane ring.
2-Bromo-2-methyladamantane: Contains an adamantane structure with a bromomethyl group.
Uniqueness
2-(Bromomethyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms on a cyclopentane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex fluorinated compounds.
Properties
IUPAC Name |
2-(bromomethyl)-1,1-difluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-4-5-2-1-3-6(5,8)9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXCJWERGLFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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